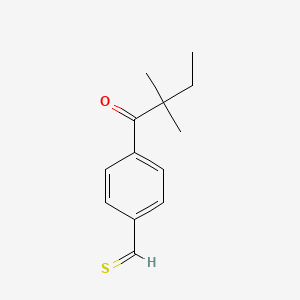
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety substituted with a 2,2-dimethylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylbutanoyl chloride with thiobenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA, dimethyldioxirane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiobenzaldehydes
Scientific Research Applications
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of the 2,2-dimethylbutanoyl group.
2,4,6-Tri-t-butylthiobenzaldehyde: Features bulky t-butyl groups, providing increased stability.
Uniqueness
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is unique due to the presence of the 2,2-dimethylbutanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-(2,2-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-4-13(2,3)12(14)11-7-5-10(9-15)6-8-11/h5-9H,4H2,1-3H3 |
InChI Key |
BBKKIHAONKWBON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















